4-methyl-N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
Description
This compound features a benzenesulfonohydrazide scaffold conjugated to a 5-methyl-2-oxoindole moiety via a hydrazone linkage. The indole core is substituted with a methyl group at position 5 and a ketone at position 2, while the benzenesulfonohydrazide group includes a 4-methyl substituent. Such structural motifs are associated with diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties. Its Z-configuration at the hydrazone bond is critical for molecular recognition and activity .
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H15N3O3S/c1-10-3-6-12(7-4-10)23(21,22)19-18-15-13-9-11(2)5-8-14(13)17-16(15)20/h3-9,17,20H,1-2H3 |
InChI Key |
JGUDPQYHQSYPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=NC2=C(NC3=C2C=C(C=C3)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with an appropriate indole derivative. One common method involves dissolving 4-methylbenzenesulfonohydrazide in ethanol, followed by the addition of the indole derivative under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfinyl or sulfide compounds.
Scientific Research Applications
4-methyl-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-methyl-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme or compound-receptor complex. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Data Tables
Table 1: Cytotoxicity and Enzyme Inhibition Profiles
Biological Activity
4-methyl-N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C16H15N3O3S
- Molecular Weight: 329.37 g/mol
- CAS Number: 1802571-69-2
The presence of both an indole derivative and a sulfonohydrazide moiety contributes to its diverse biological activities.
Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of indole have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| S. aureus | 15 µg/mL |
| P. aeruginosa | 20 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Properties
Research has shown that compounds with similar structures can inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
| A549 | 12 |
The mechanism involves the induction of oxidative stress and disruption of mitochondrial function, leading to programmed cell death.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In animal models of inflammation, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways: The compound may affect pathways related to apoptosis and inflammation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the efficacy of the compound against multidrug-resistant bacteria. Results showed a significant reduction in bacterial load in treated groups compared to controls.
Case Study 2: Cancer Cell Line Studies
In a controlled laboratory setting, the effects of varying concentrations of the compound were analyzed on breast cancer cell lines. The study concluded that higher concentrations led to increased rates of apoptosis and reduced cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
